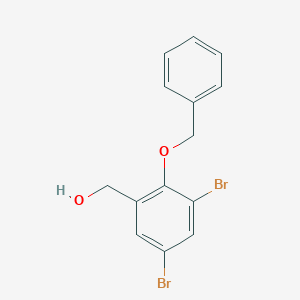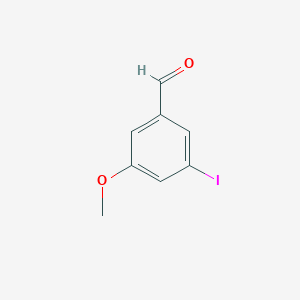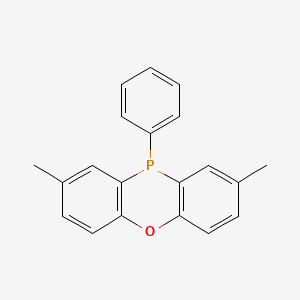
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine is an organophosphorus compound with the molecular formula C20H17OP It is a derivative of phenoxaphosphinine, characterized by the presence of two methyl groups at positions 2 and 8, and a phenyl group at position 10
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine oxide precursor in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major product is this compound 10-oxide.
Reduction: The major product is the reduced form of the compound, typically the phosphine.
Substitution: Depending on the substituents introduced, various substituted derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It can be used in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine involves its interaction with molecular targets through its phosphorus atom and aromatic rings. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dimethyl-10H-phenoxaphosphinine: Lacks the phenyl group at position 10.
10-Phenyl-10H-phenoxaphosphinine: Lacks the methyl groups at positions 2 and 8.
Phenoxaphosphinine: The parent compound without any substituents.
Uniqueness
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine is unique due to the combination of its methyl and phenyl substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H17OP |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2,8-dimethyl-10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C20H17OP/c1-14-8-10-17-19(12-14)22(16-6-4-3-5-7-16)20-13-15(2)9-11-18(20)21-17/h3-13H,1-2H3 |
Clave InChI |
XWTMEAUCJVKDIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(P2C4=CC=CC=C4)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




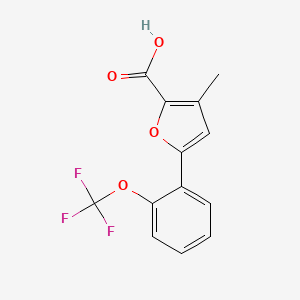
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
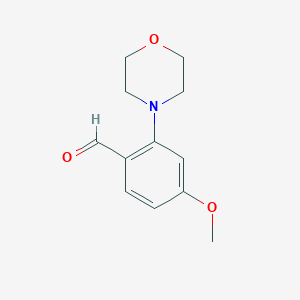
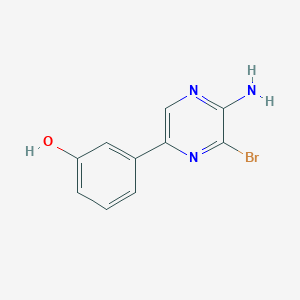
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)




